molecular formula C18H13N3OS2 B5875996 N-1,3-benzothiazol-2-yl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-1,3-benzothiazol-2-yl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No. B5875996
M. Wt: 351.4 g/mol
InChI Key: XLHIBKKQKJFKAU-UHFFFAOYSA-N
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Description

Benzothiazole and thiazole are both heterocyclic compounds, which are often used in medicinal chemistry due to their pharmacological properties . They are part of many bioactive compounds and drugs .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves reactions with 2-aminothiophenol . For instance, the synthesis of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3H)-ones involved a number of substituted 2-amino benzothiazoles .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be quite diverse, depending on the specific compound and the conditions. For example, some benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have gained attention as potential anti-tubercular agents. Recent synthetic developments have led to the discovery of new benzothiazole-based compounds with inhibitory activity against Mycobacterium tuberculosis. These molecules were compared with standard reference drugs, demonstrating promising inhibition potency . Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, to synthesize these derivatives. Additionally, structure-activity relationships and molecular docking studies against the target DprE1 have been investigated to enhance their anti-tubercular efficacy.

Metal Extraction Ligands

N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides have been studied as ligands for metal extraction . Their structural properties make them suitable for binding to metal ions, potentially aiding in applications such as metal recovery or separation processes.

Biological Activities

This compound class has shown diverse biological activities:

Drug Discovery and Development

2-Aminobenzothiazoles, a related class, have found applications in drug discovery and development:

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c22-16(21-18-20-14-8-4-5-9-15(14)24-18)10-13-11-23-17(19-13)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHIBKKQKJFKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

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